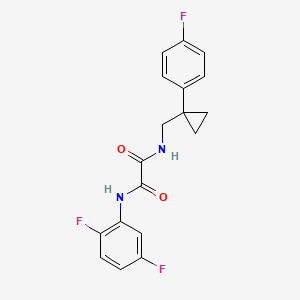

N1-(2,5-difluorophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

Description

N1-(2,5-difluorophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two fluorinated aromatic groups and a cyclopropane-containing side chain. The compound’s structure features:

- Oxalamide core: A central dicarboxamide group (N-C(=O)-C(=O)-N) that facilitates hydrogen bonding and structural rigidity.

- 2,5-difluorophenyl group: A meta- and para-fluorinated benzene ring attached to one nitrogen, enhancing lipophilicity and metabolic stability.

This compound is hypothesized to function as an agrochemical or pharmaceutical intermediate, given the prevalence of fluorinated and cyclopropane motifs in pesticidal and bioactive molecules .

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c19-12-3-1-11(2-4-12)18(7-8-18)10-22-16(24)17(25)23-15-9-13(20)5-6-14(15)21/h1-6,9H,7-8,10H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESHKICNQUAWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide typically involves the following steps:

Formation of the cyclopropylmethyl intermediate: This step involves the reaction of 4-fluorophenylcyclopropane with a suitable reagent to introduce the cyclopropylmethyl group.

Coupling with 2,5-difluorophenylamine: The intermediate is then coupled with 2,5-difluorophenylamine under appropriate conditions to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in treating various conditions, particularly those related to neurological disorders. Research indicates that compounds with similar structures can act as selective serotonin receptor agonists, which may have implications for anxiety and depression treatments .

Enzyme Inhibition Studies

Oxalamides are known for their biological activity, including roles as enzyme inhibitors or modulators in metabolic pathways. For instance, studies have shown that certain oxalamides can inhibit enzymes involved in cancer cell proliferation . The specific mechanism of action for N1-(2,5-difluorophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is still under investigation, but it may involve interactions with key metabolic enzymes.

Photostability and Degradation Studies

Understanding the photostability of this compound is crucial for its application in topical formulations. Research has shown that similar compounds exhibit varying degrees of stability under UV light exposure, which can influence their efficacy and safety profiles . Investigating the degradation products can provide insights into potential toxicity and guide formulation strategies.

Case Studies

Several case studies highlight the potential applications of this compound:

- Topical Applications : A study examined the degradation kinetics of related compounds under UV exposure, revealing significant insights into their photostability and potential reactive oxygen species generation .

- Neuropharmacology : Research focused on N-substituted (2-phenylcyclopropyl)methylamines demonstrated promising results as serotonin 2C receptor agonists, suggesting that similar structural motifs could lead to effective treatments for mood disorders .

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to modulation of biological activities. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Activity Against Resistant Strains : Fluorinated aryl groups in the target compound may mitigate resistance mechanisms (e.g., cytochrome P450-mediated detoxification), a challenge observed in sulfenamide fungicides like dichlofluanid .

- Toxicity Profile : While explicit toxicity data for the compound is unavailable, structural parallels to tolylfluanid (LD50 = 500 mg/kg) suggest moderate mammalian toxicity, necessitating further in vivo validation.

Biological Activity

N1-(2,5-difluorophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in neuropharmacology and other therapeutic areas. This article provides an overview of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

Chemical Structure and Properties

The compound is classified as an oxalamide derivative , characterized by the presence of oxalamide functional groups. Its molecular formula is , with a molecular weight of approximately 375.38 g/mol. The structural features suggest potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 375.38 g/mol |

| Molecular Formula | C18H19F2N5O2 |

| CAS Number | 1396747-18-4 |

| Solubility | Not available |

| Melting Point | Not available |

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in neuronal signaling pathways. Further studies are required to clarify its precise mechanism through techniques such as molecular dynamics simulations and receptor binding assays.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. For instance, related oxalamide derivatives have shown activity in reducing neuronal hyperexcitability in rat hippocampal slices, indicating potential applications in treating neurological disorders.

Case Study: Neuropharmacological Effects

A study focusing on oxalamide derivatives demonstrated their ability to modulate potassium channels, specifically KCNQ channels, which play a crucial role in maintaining neuronal excitability. The compound (S)-N-[1-(4-cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamide was identified as a potent KCNQ2 opener, significantly reducing neuronal hyperexcitability in experimental models .

Potential Applications

The biological activity of this compound suggests several potential applications:

- Neurological Disorders : Due to its effects on neuronal excitability, it may be explored for treating conditions such as epilepsy or anxiety disorders.

- Pharmacological Research : Its unique structure makes it a candidate for further pharmacological studies aimed at understanding receptor interactions and signaling pathways.

Q & A

What is the optimal synthetic route for N1-(2,5-difluorophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, and how can purity be validated?

Level: Basic

Answer:

The compound is synthesized via a two-step procedure:

Amide Coupling: React 2,5-difluoroaniline with oxalyl chloride to form the intermediate N1-(2,5-difluorophenyl)oxalamic acid chloride.

Nucleophilic Substitution: Introduce the cyclopropane-containing amine ((1-(4-fluorophenyl)cyclopropyl)methylamine) under basic conditions (e.g., DIPEA in DMF) to yield the final product .

Purity Validation:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) to achieve >95% purity.

- LC-MS : Confirm molecular weight (APCI+ mode; calculated m/z: ~421.1) .

- ¹H/¹³C NMR : Verify aromatic (δ 6.8–7.4 ppm for fluorophenyl groups) and cyclopropane (δ 1.2–1.8 ppm) protons .

What advanced analytical methods are recommended to resolve structural ambiguities in oxalamide derivatives?

Level: Advanced

Answer:

For stereochemical or regiochemical uncertainties:

- 2D NMR (NOESY/ROESY) : Detect spatial proximity of protons (e.g., cyclopropane vs. aromatic groups) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., ESI+ with <2 ppm error) to rule out isobaric impurities .

How can researchers design experiments to assess this compound’s antiviral activity against HIV-1?

Level: Advanced

Answer:

Experimental Design:

In Vitro Binding Assay : Use surface plasmon resonance (SPR) to measure affinity for HIV-1 gp120 (targeting the CD4-binding site) .

Cell-Based Entry Inhibition :

- Infect TZM-bl cells with pseudotyped HIV-1 (luciferase reporter).

- Pre-incubate virus with compound (0.1–100 µM) and quantify luminescence after 48 hours .

Data Interpretation:

- IC₅₀ : Calculate using nonlinear regression (e.g., GraphPad Prism).

- Cytotoxicity : Parallel testing in uninfected cells (CC₅₀ via MTT assay) to ensure selectivity .

How can contradictions in biological activity data across studies be systematically addressed?

Level: Advanced

Answer:

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Assay Conditions : Use identical cell lines (e.g., TZM-bl for HIV), virus strains, and incubation times .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., ’s compound 33 vs. This compound) to identify critical substituents (e.g., fluorophenyl groups enhance binding) .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

What strategies improve metabolic stability for in vivo pharmacokinetic studies?

Level: Advanced

Answer:

- Cyclopropane Ring : The (1-(4-fluorophenyl)cyclopropyl)methyl group reduces oxidative metabolism by cytochrome P450 enzymes .

- Deuterium Incorporation : Replace labile hydrogens (e.g., methylene groups) with deuterium to slow degradation .

- Prodrug Design : Mask polar groups (e.g., oxalamide) with ester linkages to enhance oral bioavailability .

How can enantiomeric purity be achieved during synthesis, and what are the pitfalls?

Level: Advanced

Answer:

Challenges :

- Racemization during amide coupling (step 1) due to harsh conditions.

Solutions : - Chiral Auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during cyclopropane formation .

- Chiral HPLC : Purify diastereomers using a CHIRALPAK® AD-H column (hexane:IPA = 90:10) .

- Circular Dichroism (CD) : Confirm enantiopurity post-synthesis .

What computational methods predict binding modes to biological targets like gp120?

Level: Advanced

Answer:

- Molecular Docking (AutoDock Vina) : Model compound-gp120 interactions using the PDB 4TVP structure. Focus on hydrogen bonds with Asp368 and hydrophobic contacts with Phe382 .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorophenyl substitutions to optimize affinity .

How do structural modifications (e.g., fluorination) impact physicochemical properties?

Level: Advanced

Answer:

- Lipophilicity (LogP) : Fluorination (e.g., 2,5-difluorophenyl) increases LogP by ~0.5, enhancing membrane permeability .

- Metabolic Stability : Fluorine atoms block CYP3A4-mediated oxidation at adjacent carbons .

- Solubility : Oxalamide’s polar NH groups counterbalance fluorophenyl hydrophobicity (measured via shake-flask method: ~50 µM in PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.